molecular formula C22H26N2O3 B6570302 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 946246-40-8

3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No. B6570302
CAS RN: 946246-40-8
M. Wt: 366.5 g/mol
InChI Key: YSOCTVSNENTLRF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, also known as MPA, is a synthetic compound that has been studied for its potential applications in various scientific fields. MPA is a derivative of the tetrahydroquinoline family, which has been used in medicinal chemistry and drug development for many years. MPA has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in the fields of neuroscience, cell biology and pharmacology.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is not yet fully understood. However, it is thought that 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is able to modulate neuronal activity and synaptic plasticity by acting as an agonist at certain neurotransmitter receptors, such as the serotonin and dopamine receptors. Additionally, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is thought to modulate cell proliferation and differentiation by acting as an antagonist at certain cell surface receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been found to have a variety of biochemical and physiological effects. 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been found to modulate neuronal activity and synaptic plasticity, modulate cell proliferation and differentiation, and modulate drug metabolism and drug transport. Additionally, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several advantages for use in laboratory experiments. 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is relatively easy to synthesize, and is stable at room temperature. Additionally, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be used in a variety of cell types and organisms, making it a versatile tool for scientific research. However, there are some limitations to using 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide in laboratory experiments. 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is hydrophobic, making it difficult to work with in aqueous solutions. Additionally, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be toxic to cells at high concentrations, and can be difficult to accurately measure in biological samples.

Future Directions

There are a number of potential future directions for 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide research. 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be further studied for its potential applications in neuroscience, cell biology, and pharmacology. Additionally, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be studied for its potential to modulate drug metabolism and drug transport. Additionally, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be studied for its potential to modulate inflammation, cancer, and other diseases. Finally, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be studied for its potential to be used as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be synthesized using a variety of methods, including the condensation of 4-methoxyphenylacetone and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide as the product. Other methods of synthesis include the condensation of 4-methoxyphenol and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been studied for its potential applications in various scientific fields, including neuroscience, cell biology and pharmacology. In neuroscience, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been studied for its potential to modulate neuronal activity and synaptic plasticity. In cell biology, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been studied for its potential to modulate cell proliferation and differentiation. In pharmacology, 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been studied for its potential to modulate drug metabolism and drug transport.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-22(26)24-14-4-5-17-15-18(9-12-20(17)24)23-21(25)13-8-16-6-10-19(27-2)11-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOCTVSNENTLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

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